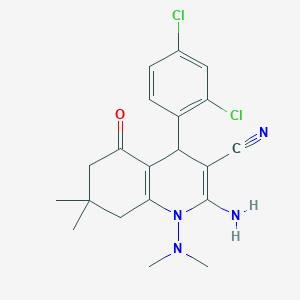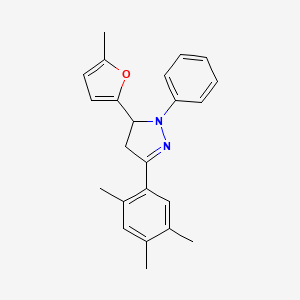![molecular formula C17H23NO3S B11637128 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide](/img/structure/B11637128.png)
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,7-dimetil-2-oxobiciclo[2.2.1]hept-1-il)-N-(3-metilfenil)metanosulfonamida es un complejo compuesto orgánico con una estructura bicíclica única. Es conocido por sus posibles aplicaciones en varios campos de investigación científica, incluyendo química, biología y medicina. La estructura del compuesto presenta un sistema de anillos biciclo[2.2.1]heptano, que es un motivo común en muchos productos naturales y compuestos sintéticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(7,7-dimetil-2-oxobiciclo[2.2.1]hept-1-il)-N-(3-metilfenil)metanosulfonamida normalmente implica múltiples pasos. Un método común comienza con la preparación del núcleo biciclo[2.2.1]heptano, que se puede lograr mediante una reacción de Diels-Alder entre furano y anhídrido maleico. Esta reacción produce 7-oxabiciclo[2.2.1]hept-5-eno exo-2,3-dicarboxílico anhídrido, que luego se convierte en el éster di correspondiente en metanol con ácido clorhídrico concentrado .
El siguiente paso implica la introducción del grupo sulfonamida. Esto se puede hacer haciendo reaccionar el éster di con cloruro de metanosulfonilo en presencia de una base como la trietilamina. El paso final es la unión de la sulfonamida con 3-metilfenilamina en condiciones adecuadas para obtener el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y sistemas de purificación para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(7,7-dimetil-2-oxobiciclo[2.2.1]hept-1-il)-N-(3-metilfenil)metanosulfonamida puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonamida.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Derivados oxidados del anillo biciclo[2.2.1]heptano.
Reducción: Formas reducidas del grupo sulfonamida.
Sustitución: Derivados de sulfonamida sustituidos.
Aplicaciones Científicas De Investigación
1-(7,7-dimetil-2-oxobiciclo[2.2.1]hept-1-il)-N-(3-metilfenil)metanosulfonamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora su potencial aplicación terapéutica, incluyendo como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(7,7-dimetil-2-oxobiciclo[2.2.1]hept-1-il)-N-(3-metilfenil)metanosulfonamida implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos bioactivos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 7,7-dimetil-2-oxobiciclo[2.2.1]heptano-1-metanosulfónico
- Cloruro de 7,7-dimetil-2-oxobiciclo[2.2.1]heptano-1-metanosulfonilo
- 7,7-dimetil-2-oxobiciclo[2.2.1]heptano-1-metanosulfonamida
Singularidad
1-(7,7-dimetil-2-oxobiciclo[2.2.1]hept-1-il)-N-(3-metilfenil)metanosulfonamida es único debido a su patrón de sustitución específico y la presencia del grupo 3-metilfenilo. Esta característica estructural puede conferir una bioactividad y reactividad química distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C17H23NO3S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(3-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-12-5-4-6-14(9-12)18-22(20,21)11-17-8-7-13(10-15(17)19)16(17,2)3/h4-6,9,13,18H,7-8,10-11H2,1-3H3 |
Clave InChI |
NGNDJNAOGXWTSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637051.png)
![2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11637053.png)
![ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637058.png)

![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637074.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637079.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B11637095.png)

![3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B11637101.png)
![Ethyl 6-methoxy-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637108.png)
![ethyl (5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11637114.png)
![ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637117.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637120.png)

